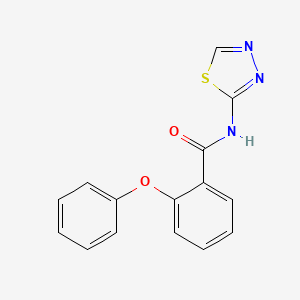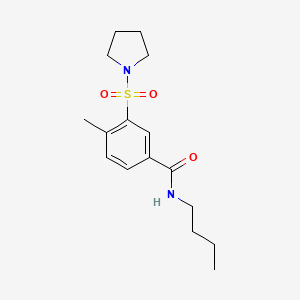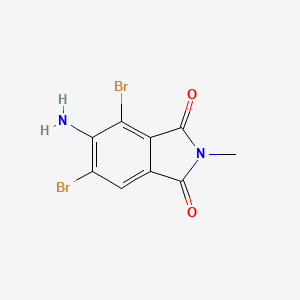![molecular formula C10H14N2OS B5747779 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine](/img/structure/B5747779.png)
4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine is a chemical compound that has gained significant attention in scientific research. It is a morpholine derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in tumor growth, inflammation, and bacterial growth.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine has significant biochemical and physiological effects. It has been found to inhibit tumor growth in various cancer cell lines. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Additionally, it has been found to have antimicrobial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine in lab experiments is its potential as a drug delivery system. It can be used to deliver drugs to specific cells or tissues, improving their efficacy and reducing their side effects. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Direcciones Futuras
There are several future directions for research on 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine. One direction is to further investigate its potential as a drug delivery system. Another direction is to study its potential use in combination with other drugs or therapies for cancer and inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential toxicity.
Métodos De Síntesis
The synthesis of 4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine has been achieved using different methods. One of the most commonly used methods is the reaction between 1-methyl-2-pyrrolidinone and carbon disulfide in the presence of a base, followed by reaction with morpholine. Another method involves the reaction between 1-methyl-2-pyrrolidinone and carbon disulfide in the presence of a catalyst, followed by reaction with morpholine.
Aplicaciones Científicas De Investigación
4-[(1-methyl-1H-pyrrol-2-yl)carbonothioyl]morpholine has been extensively studied for its potential applications in scientific research. It has been found to have antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a drug delivery system.
Propiedades
IUPAC Name |
(1-methylpyrrol-2-yl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-11-4-2-3-9(11)10(14)12-5-7-13-8-6-12/h2-4H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJXOAWRNIOMAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

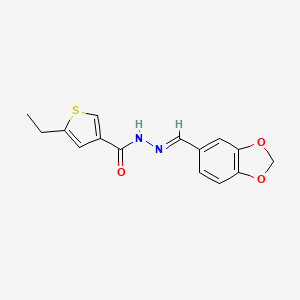
![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)

![ethyl {[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5747712.png)
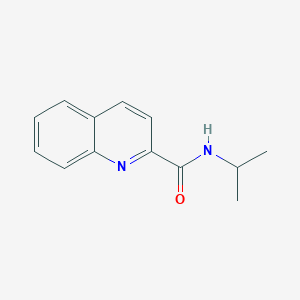
![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)
![N-(2,3-dimethylphenyl)-2-[(2,2-dimethylpropanoyl)amino]benzamide](/img/structure/B5747727.png)
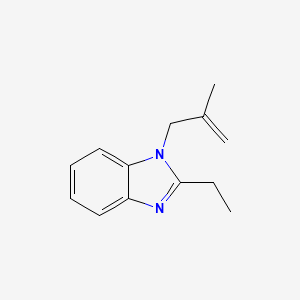
![N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)
